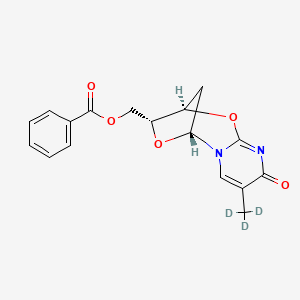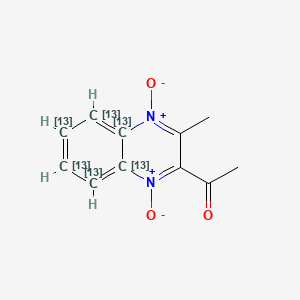![molecular formula C8H7N3O2 B13847546 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core . Subsequent functionalization at the 3-position with acetic acid can be achieved through various strategies, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. For example, the use of amorphous carbon-supported sulfonic acid as a catalyst has been reported to improve the yield and efficiency of the synthesis . This method offers advantages such as low cost, non-toxicity, and operational simplicity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid involves its interaction with molecular targets such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The binding interactions with TRKs are facilitated by the compound’s ability to fit into the kinase’s active site, blocking its activity.
Comparación Con Compuestos Similares
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the substituents.
Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring and exhibit different biological activities.
Indolyl-pyrazolopyridines: These compounds contain an indole moiety fused with a pyrazolopyridine core and have been studied for their potential as TASK-3 channel blockers.
Uniqueness: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature enhances its potential as a versatile building block for the synthesis of various derivatives with distinct biological activities.
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3,6H,4H2,(H,12,13) |
Clave InChI |
MYCLKRGBPOEHAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=NC2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)

![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)

![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)


![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)





